Oxan-2-yl prop-2-enoate

Description

The exact mass of the compound Oxan-2-yl prop-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxan-2-yl prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxan-2-yl prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

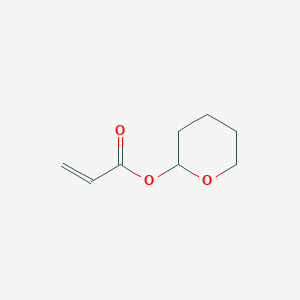

Structure

3D Structure

Propriétés

IUPAC Name |

oxan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-7(9)11-8-5-3-4-6-10-8/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWRVVZMNXRWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52858-58-9 | |

| Record name | 2-Propenoic acid, tetrahydro-2H-pyran-2-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52858-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20619931 | |

| Record name | Oxan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52858-57-8 | |

| Record name | Oxan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52858-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Oxane Containing Monomers and Acrylate Chemistry

The chemical identity and potential utility of Oxan-2-yl prop-2-enoate are best understood by examining its two core components: the oxane ring and the acrylate (B77674) group.

The term "oxane" is the preferred IUPAC name for the saturated heterocyclic compound tetrahydropyran (B127337) (THP). wikipedia.org This structure consists of a six-membered ring containing five carbon atoms and one oxygen atom. wikipedia.org Oxane and its derivatives are significant in organic chemistry, often serving as the core of pyranose sugars like glucose. wikipedia.org In synthetic chemistry, the related compound 3,4-dihydropyran is frequently used to introduce the 2-tetrahydropyranyl (THP) group as a protecting group for alcohols. wikipedia.org As monomers, oxane-containing structures are precursors to polymers that can exhibit specific properties such as degradability, which is of increasing interest for creating environmentally benign materials. rsc.orgmdpi.com The presence of the ether linkage within the ring can influence the physical properties of resulting polymers, such as polarity and solubility. mdpi.com

Acrylate chemistry is a cornerstone of modern polymer science. researchgate.netebsco.com Acrylates are a class of monomers characterized by a vinyl group directly attached to a carbonyl carbon of an ester group. youtube.comresearchgate.net This structure makes them highly susceptible to polymerization, typically through a chain-growth mechanism where monomers add sequentially to a growing polymer chain. youtube.com This process can be initiated by heat, light, or chemical initiators. youtube.com The resulting polymers, known as polyacrylates, are known for a wide range of properties including transparency, elasticity, and toughness. youtube.comresearchgate.net These characteristics make them suitable for diverse applications such as adhesives, coatings, and transparent plastics. youtube.comresearchgate.net The properties of a polyacrylate can be finely tuned by altering the chemical structure of the ester side-chain on the acrylate monomer. nih.gov

Oxan-2-yl prop-2-enoate thus represents a convergence of these two chemical fields. It acts as an acrylate monomer where the ester group is the oxane ring itself. This structure allows for the incorporation of the oxane moiety into a polymer backbone via acrylate polymerization, potentially yielding materials that combine the properties of polyacrylates with features imparted by the cyclic ether, such as modified degradability and polarity.

Rationale for Academic Investigation of Oxan 2 Yl Prop 2 Enoate Systems

The academic interest in Oxan-2-yl prop-2-enoate and related systems stems from their potential as building blocks for creating advanced materials and complex molecules. The rationale for their investigation can be attributed to several key factors:

Development of Functional Polymers: The primary driver for investigating this monomer is its potential in polymer synthesis. By incorporating the oxane ring into a polymer structure via the reactive acrylate (B77674) group, researchers can design polymers with tailored properties. The oxane moiety can introduce biodegradability, as the ether bonds in the polymer structure can be susceptible to hydrolysis or enzymatic degradation under certain conditions. rsc.orgmdpi.com This contrasts with many conventional carbon-chain polymers and is a significant focus in the development of sustainable materials. rsc.org

Monomer for Controlled Polymerization: Acrylate monomers are well-suited for various controlled polymerization techniques, which allow for the synthesis of polymers with specific molecular weights and narrow dispersities. The investigation of Oxan-2-yl prop-2-enoate in such systems could lead to the creation of well-defined polymer architectures, including homopolymers and copolymers, where the oxane group's influence on material properties can be systematically studied. rsc.org

Intermediate in Organic Synthesis: Beyond polymer science, molecules containing both oxane and acrylate functionalities are substructures in numerous complex natural products with significant biological activity. uni-muenchen.denih.gov Therefore, simpler molecules like Oxan-2-yl prop-2-enoate can serve as valuable starting materials or intermediates in the total synthesis of these more elaborate compounds. uni-muenchen.de Research into the reactivity and handling of this compound can provide foundational knowledge applicable to more complex synthetic targets.

Copolymerization Strategies and Kinetics Involving Oxan 2 Yl Prop 2 Enoate

Statistical Copolymerization of Oxan-2-yl prop-2-enoate with Diverse Co-Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a random or semi-random distribution of monomer units. Oxan-2-yl prop-2-enoate and its methacrylate (B99206) counterpart, tetrahydropyranyl methacrylate (THPMA), are readily copolymerized with a variety of co-monomers using controlled radical polymerization techniques like Group Transfer Polymerization (GTP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

These methods allow for the synthesis of well-defined copolymers with controlled molecular weights and low polydispersity. For instance, statistical copolymers of THPMA have been successfully synthesized with co-monomers such as methyl methacrylate (MMA), acrylonitrile, 2-(dimethylamino)ethyl methacrylate (DMAEMA), and oligo(ethylene glycol) monomethyl ether methacrylates (OEGMA). kpi.ua The resulting copolymers can be deprotected to yield amphiphilic polymers containing carboxylic acid groups. kpi.ua

The composition and microstructure of a statistical copolymer are governed by the monomer reactivity ratios (r1 and r2). These ratios describe the relative rate at which a growing polymer chain radical adds a monomer of its own type versus the other monomer type. The determination of these ratios is crucial for predicting copolymer composition and controlling the polymerization process.

Several kinetic models are employed to determine monomer reactivity ratios from experimental data, typically obtained from polymerizations carried out to low monomer conversion (<10%) to minimize compositional drift. Advanced methods include:

Finemann-Ross (FR) Method : A linearization method that provides a graphical determination of r1 and r2.

Inverted Finemann-Ross (IFR) Method : A variation of the FR method that can offer greater accuracy for different value ranges of r.

Kelen-Tüdős (KT) Method : A more robust graphical method that introduces an arbitrary constant (α) to spread the data points more evenly, providing more reliable results. frontiersin.org

The reactivity ratios are significantly influenced by the polymerization technique (e.g., conventional free radical vs. controlled radical polymerization like ATRP) and reaction conditions such as temperature. frontiersin.org While specific, extensively validated reactivity ratio data for Oxan-2-yl prop-2-enoate is not widely published, the table below illustrates typical reactivity ratios for related acrylate (B77674) and methacrylate systems, demonstrating the principles of co-monomer influence.

| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | Temperature (°C) | r1 | r2 | Source |

| Styrene (B11656) | Butyl Acrylate (BA) | ATRP | 110 | 0.68 - 0.82 | 0.22 - 0.26 | frontiersin.org |

| Styrene | Butyl Acrylate (BA) | NMP | 120 | 0.60 - 1.2 | 0.16 - 0.29 | frontiersin.org |

| Methyl Methacrylate (MMA) | Butyl Acrylate (BA) | ATRP | 90 | 3.15 | 0.37 | frontiersin.org |

| Styrene | 2-Ethylhexyl Acrylate (EHA) | Conventional Radical | N/A | 0.926 | 0.238 | frontiersin.org |

This table provides illustrative data for related monomer systems to demonstrate the concept of reactivity ratios. NMP stands for Nitroxide-Mediated Polymerization.

The chemical structure of the co-monomer has a profound impact on the copolymerization kinetics and the resulting polymer properties. Factors such as steric hindrance, electronic effects, and the length of side chains can alter monomer reactivity. nih.gov

For example, in the radical copolymerization of tertiary amine methacrylates with PEGylated methacrylates, the rate of copolymerization was observed to increase as the length of the poly(ethylene glycol) (PEG) side chain decreased. nih.gov Furthermore, the relative reactivity of the amino-functional monomers was found to decrease as the PEG side-chain length of the co-monomer was extended. nih.gov This is attributed to the steric bulk of the longer PEG chains hindering the approach of the monomer to the propagating radical center. Such effects lead to compositional drift during the polymerization, where the more reactive monomer is consumed faster, causing the composition of the polymer chains formed at different stages of the reaction to vary.

Block Copolymer Synthesis Incorporating Oxan-2-yl prop-2-enoate Units

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). The incorporation of Oxan-2-yl prop-2-enoate or its derivatives into block copolymers is a powerful strategy for creating advanced materials. The THP-protected block provides a latent hydrophilic segment, which can be revealed post-polymerization.

The most common method for synthesizing well-defined block copolymers is sequential monomer addition in a living or controlled polymerization system. rsc.orgnih.govnih.gov This process involves:

Polymerizing the first monomer to create a living "macroinitiator" polymer chain.

Once the first monomer is consumed, the second monomer is introduced into the reactor.

The living chain ends of the first block then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer.

This process can be repeated with additional monomers to create triblock or multiblock copolymers. nih.gov Techniques like group transfer polymerization (GTP) and atom transfer radical polymerization (ATRP) are particularly well-suited for this approach, as they maintain a high degree of living chain ends. rsc.orgresearchgate.net For instance, symmetric diblock copolymers of poly(2-(dimethylamino)ethyl methacrylate)-b-poly(tetrahydropyranyl methacrylate) have been synthesized with narrow molecular weight distributions using GTP via sequential monomer addition. researchgate.net

A key application of Oxan-2-yl prop-2-enoate in block copolymer synthesis is the creation of amphiphilic materials. These polymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) blocks. The synthesis typically involves creating a diblock copolymer where one block is permanently hydrophobic (e.g., poly(methyl acrylate)) and the other is poly(Oxan-2-yl prop-2-enoate). researchgate.net

Initially, the entire block copolymer is hydrophobic or soluble in organic solvents. The amphiphilic nature is then induced by the selective hydrolysis of the THP protecting groups under mild acidic conditions, which converts the poly(Oxan-2-yl prop-2-enoate) block into a hydrophilic poly(acrylic acid) block. researchgate.netacs.org This transformation allows the block copolymers to self-assemble in aqueous media into various nanostructures, such as micelles or vesicles, which have applications in drug delivery and nanotechnology. researchgate.netmdpi.com

Graft Copolymerization Methodologies for Oxan-2-yl prop-2-enoate Derived Backbones

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. cmu.edu A polymer backbone derived from Oxan-2-yl prop-2-enoate can be used to create novel graft copolymers. The primary methodologies for synthesizing graft copolymers are:

"Grafting-from" : Initiating sites are incorporated into the main backbone. The side chains are then grown from these sites via polymerization. For a backbone containing Oxan-2-yl prop-2-enoate units, co-monomers containing an initiating group would need to be included in the initial polymerization.

"Grafting-to" : This method involves reacting pre-formed side chains with functional sites along the main polymer backbone. nih.gov This approach can be limited by the steric hindrance of attaching large polymer chains to the backbone.

"Grafting-through" (or Macromonomer method) : A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with other monomers to form the backbone, resulting in the direct incorporation of pre-formed branches. cmu.edu

While specific examples detailing the use of a pre-formed poly(Oxan-2-yl prop-2-enoate) backbone are not prevalent, the principles are well-established. For instance, a backbone of poly(2-hydroxyethyl acrylate), a related hydrophilic polymer, has been used to grow side chains via techniques like RAFT and ATRP, demonstrating the "grafting-from" approach. rsc.orgrsc.org Similarly, a polymer derived from Oxan-2-yl prop-2-enoate could be functionalized post-polymerization to introduce initiating sites or reactive groups for subsequent grafting reactions. The use of tetrahydropyranyl acrylate in the formation of graft copolymer dispersants has also been reported. google.com

Advanced Kinetic Modeling of Copolymerization Processes

Application of the Persistent Radical Model to Acrylate Copolymerization

The Persistent Radical Effect (PRE) is a fundamental kinetic principle that underpins many forms of controlled/living radical polymerization, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). wikipedia.orgacs.org The effect arises in reactions where both a transient, reactive radical (like a propagating polymer chain, P•) and a persistent, less reactive radical (like a nitroxide, X•) are generated. wikipedia.org The persistent radical is reluctant to self-terminate but readily cross-couples with the transient radical to form a dormant species (P-X).

This reversible activation-deactivation process provides a self-regulating mechanism for the polymerization. wikipedia.org An accumulation of the persistent radical (X•) occurs, which shifts the equilibrium toward the dormant species. This dramatically lowers the concentration of the transient propagating radicals (P•) at any given time, thereby suppressing irreversible termination reactions (P• + P• → dead polymer). This control mechanism allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures. rsc.org

In the context of acrylate copolymerization, the PRE is exploited to control the growth of polymer chains. For instance, in NMP of acrylates, a stable nitroxide moderates the polymerization, leading to a pseudo-stationary state where the concentrations of the propagating radicals and the persistent nitroxide remain nearly constant. rsc.org This allows for the determination of key kinetic parameters, such as the equilibrium constant (K) for the activation-deactivation process and the rate constants for activation (k_act) and deactivation (k_deact).

Table 1: Illustrative Kinetic Parameters for Controlled Radical Polymerization of Acrylates Governed by the Persistent Radical Effect

| Monomer System | Control Method | Temperature (°C) | k_act (s⁻¹) | k_deact (L mol⁻¹ s⁻¹) | K = k_act / k_deact (mol L⁻¹) |

| Styrene/n-Butyl Acrylate | ATRP | 90 | Varies | ~10⁷ - 10⁸ | ~10⁻⁷ - 10⁻⁸ |

| 2-Hydroxyethyl Acrylate / 2-Methoxyethyl Acrylate | NMP | 120 | Varies | Varies | Not Reported |

Note: This table presents typical values and systems to illustrate the principles of the Persistent Radical Effect in acrylate polymerizations. The activation (k_act) and deactivation (k_deact) rates are central to the kinetic model. Data is generalized from findings in ATRP and NMP studies. acs.orgrsc.org

In Situ Spectroscopic Monitoring of Monomer Consumption and Reactivity Ratios

To develop and validate advanced kinetic models, precise, real-time data on monomer consumption is crucial. In situ (in the reaction mixture) spectroscopic techniques are powerful tools for monitoring polymerization kinetics without the need for sampling, which can disturb the reaction. nih.govresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of individual monomer concentrations throughout the copolymerization process. nih.govchemrxiv.orgrsc.org

In situ NMR spectroscopy is particularly effective for monitoring bulk or solution photopolymerization. nih.govchemrxiv.org By directing light into an NMR tube, the reaction can be initiated and monitored simultaneously. The disappearance of vinylic proton or carbon signals specific to each monomer is tracked over time to generate detailed conversion profiles. nih.gov This high-resolution data allows for the direct calculation of instantaneous copolymer composition as a function of the comonomer feed composition. rsc.org

Real-time FTIR and Near-Infrared (NIR) spectroscopy are also widely used. mdpi.com These methods rely on monitoring the decrease in intensity of characteristic absorption bands of the monomer double bonds (e.g., C=C stretching vibrations) as they are converted to single bonds in the polymer backbone.

By plotting the instantaneous copolymer composition against the monomer feed composition (using methods like Mayo-Lewis), one can accurately determine the monomer reactivity ratios (r₁, r₂). mdpi.com These ratios are critical kinetic parameters that describe the preference of a propagating radical chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). Accurate reactivity ratios are essential for predicting and controlling the final copolymer microstructure, from random to alternating or block-like sequences. rsc.org

Table 2: Reactivity Ratios for Acrylate Copolymerization Systems Determined by In Situ Spectroscopic Methods

| Monomer 1 (M₁) | Monomer 2 (M₂) | Method | r₁ | r₂ | Findings |

| 2-Hydroxyethyl Acrylate (HEA) | 2-Methoxyethyl Acrylate (MEA) | NMP Kinetics | 0.93 ± 0.09 | 0.95 ± 0.09 | Forms an ideal random copolymer. rsc.org |

| n-Butyl Acrylate (BA) | d-Limonene | Bulk Polymerization | 6.007 | 0.0067 | BA is significantly more reactive than d-Limonene. mdpi.com |

| n-Butyl Acrylate (BA) | 2-Ethylhexyl Acrylate (EHA) | PREDICI® Modeling | 0.994 | 1.621 | EHA radical prefers to add EHA; BA radical has no strong preference. mdpi.com |

| Methyl Methacrylate (MMA) | 2-Ethylhexyl Acrylate (EHA) | PREDICI® Modeling | 0.315 | 1.496 | Both radicals prefer to cross-propagate with EHA. mdpi.com |

Note: This table compiles reactivity ratios from various studies on acrylate systems to demonstrate the data obtained through kinetic modeling and in situ monitoring. These values are fundamental for predicting copolymer composition.

Post Polymerization Modification and Functionalization of Oxan 2 Yl Prop 2 Enoate Derived Polymers

Deprotection Strategies for Oxan-2-yl Moieties within Polymeric Structures

The critical first step in the functionalization of poly(oxan-2-yl prop-2-enoate) is the cleavage of the oxan-2-yl group to unmask the carboxylic acid functionality. This process transforms the hydrophobic, protected polymer into hydrophilic and reactive poly(acrylic acid).

Acid-Catalyzed Deprotection Methodologies

The most prevalent and efficient method for the deprotection of the oxan-2-yl group is acid-catalyzed hydrolysis. The tetrahydropyranyl (THP) group is an acetal (B89532), which is inherently stable in neutral and basic conditions but readily cleaves under acidic conditions to reveal the parent carboxylic acid and 5-hydroxypentanal. This transformation is fundamental for preparing functional materials from THPMA-based polymers, which are used in applications like photoresists where acid-generated deprotection is a key mechanism. evitachem.com

The reaction is typically carried out by treating a solution of the polymer in an organic solvent, such as dichloromethane (B109758) (DCM) or dioxane, with a strong acid. The progress of the reaction can be monitored by spectroscopic methods like ¹H NMR, observing the disappearance of the characteristic signals of the THP group. For instance, a polymer containing THP-protected hydroxyl groups has been successfully deprotected using hydrochloric acid (HCl) to yield the hydroxyl-functionalized polymer with high efficiency. cmu.edu

| Catalyst | Typical Conditions | Solvent | Comments |

| Hydrochloric Acid (HCl) | Room temperature, 1-4 hours | Dichloromethane (DCM), Dioxane | Common, effective, and readily available. cmu.edu |

| Trifluoroacetic Acid (TFA) | Room temperature, short reaction times | Dichloromethane (DCM) | Strong acid, allows for rapid deprotection. |

| p-Toluenesulfonic acid (PTSA) | Mild heating (e.g., 40-50 °C) | Methanol (B129727), Ethanol | Solid catalyst, can be used in alcoholic solvents. |

| Photoacid Generators (PAGs) | UV exposure | Polymer film | Used in photolithography; acid is generated in situ upon irradiation. evitachem.com |

Enzymatic Cleavage of Ester Bonds for Functional Group Liberation

Enzymatic reactions offer high specificity and mild reaction conditions, making them attractive for polymer modification. google.com In principle, esterase or lipase (B570770) enzymes could catalyze the hydrolysis of ester bonds. However, in the context of poly(oxan-2-yl prop-2-enoate), the target for cleavage is typically the acid-labile acetal linkage of the THP group, not the acrylate (B77674) ester bond in the polymer backbone or the ester linkage within the monomer unit itself. Cleavage of the backbone ester linkages would lead to polymer degradation.

While enzymatic synthesis of polymers, including polypeptides and poly(amine-co-esters), is a well-established field, the specific enzymatic deprotection of the THP group from a polyacrylate backbone is not a commonly reported strategy. google.comrsc.orgnih.gov The primary challenge lies in the steric hindrance of the polymer chain and the lack of specific enzymes that can efficiently recognize and cleave the THP acetal under mild, neutral pH conditions. Therefore, acid-catalyzed deprotection remains the dominant and most practical methodology. evitachem.comcmu.edu Future research into engineered enzymes may open new pathways for this type of specific polymer deprotection.

Polymer-Analogous Reactions for Side-Chain Functionalization

Once deprotected to poly(acrylic acid) (PAA), the polymer presents a backbone rich in carboxylic acid side chains. These groups are versatile chemical handles for a multitude of polymer-analogous reactions, allowing for the introduction of a wide range of functionalities. This approach is analogous to the modification of other functional polymers, such as poly(2-oxazoline)s, where side-chains are altered post-polymerization to tune material properties. researchgate.netresearchgate.net

The most common polymer-analogous reaction performed on PAA is amidation, where the carboxylic acid groups are coupled with primary or secondary amines to form stable amide bonds. This reaction is typically facilitated by carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. By selecting amines with different functional moieties (e.g., fluorophores, biotin, alkyl chains), the properties of the resulting polymer can be precisely controlled.

| Reaction Type | Reagents | Functional Group Introduced | Resulting Linkage |

| Amidation | R-NH₂, EDC/NHS | Amine (R-NH) | Amide |

| Esterification | R-OH, DCC/DMAP | Alcohol (R-O) | Ester |

| Thiolation | Amino-thiols, EDC/NHS | Thiol (HS-R) | Amide |

| "Click" Chemistry Handle | Azido-amine, EDC/NHS | Azide (B81097) (N₃) | Amide |

End-Group Functionalization of Oxan-2-yl prop-2-enoate Polymers

Controlling the functionality at the chain ends of a polymer is crucial for creating advanced macromolecular structures. This is typically achieved by using functional initiators or terminating agents during a controlled/living polymerization process.

Synthesis of Telechelic Polymers and Complex Macromolecular Architectures

Telechelic polymers are macromolecules that possess reactive functional groups at both chain ends. rsc.org They are valuable as macroinitiators, crosslinkers, and building blocks for synthesizing complex architectures such as multiblock copolymers and polymer networks. sonar.ch

The synthesis of telechelic poly(oxan-2-yl prop-2-enoate) can be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, initiated by a bifunctional initiator. For example, using a bifunctional ATRP initiator containing two initiating sites will result in polymer chain growth in two directions, yielding a polymer with a halogen atom at each terminus. These terminal halogens can then be converted to other functional groups, such as azides, for subsequent click reactions. After deprotection of the oxan-2-yl side groups, a telechelic, functional poly(acrylic acid) is obtained. These telechelic polymers are key intermediates in the synthesis of ABA triblock copolymers. sonar.ch

Introduction of Bio-conjugatable Moieties for Advanced Applications

For biomedical applications, it is often desirable to conjugate the polymer to biological molecules like peptides, proteins, or antibodies. This is achieved by equipping the polymer chain ends with specific bio-conjugatable groups. mdpi.com These groups are chosen for their ability to react efficiently and selectively with functional groups found in biomolecules (e.g., amines, thiols) under physiological conditions.

Strategies for introducing these moieties often involve post-polymerization modification of the chain ends or the use of functional terminating agents. cmu.edumdpi.com For example, a polymer with a terminal hydroxyl group can be reacted with an N-hydroxysuccinimide (NHS) ester-containing molecule to install a terminal NHS ester, which can then readily react with primary amines on a protein. mdpi.com Alternatively, techniques like "click chemistry" have become powerful tools for bioconjugation. A polymer can be synthesized with a terminal azide or alkyne group, allowing it to be clicked onto a biomolecule containing the complementary functionality. nih.govnih.gov

| End-Group | Reagent/Method for Introduction | Target on Biomolecule |

| N-Hydroxysuccinimide (NHS) Ester | Reaction with NHS-containing acyl chloride mdpi.com | Primary amines (-NH₂) |

| Maleimide | Reaction with maleimide-containing terminator mdpi.com | Thiols (-SH) |

| Azide (N₃) | Azide-functionalized initiator/terminator | Alkyne (Click Chemistry) |

| Alkyne | Alkyne-functionalized initiator/terminator | Azide (Click Chemistry) |

| Aldehyde/Ketone | Oxidation of terminal diol / Vilsmeier reaction cmu.edu | Hydrazides, Aminooxy groups |

| Bicyclo[6.1.0]nonyne (BCN) | Reaction with BCN-NHS ester nih.gov | Azide (Strain-promoted click) |

Advanced Spectroscopic and Analytical Characterization of Oxan 2 Yl Prop 2 Enoate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "Oxan-2-yl prop-2-enoate" and its polymers, offering detailed information on the chemical environment of individual atoms.

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental for verifying the chemical structure of the "Oxan-2-yl prop-2-enoate" monomer and confirming its successful polymerization.

For the monomer, the 1H NMR spectrum exhibits characteristic signals for the vinyl protons of the acrylate (B77674) group, typically appearing as distinct multiplets in the 5.8-6.5 ppm range. The proton on the anomeric carbon of the oxane ring (O-CH-O) is also a key indicator, usually found further downfield. The remaining protons of the oxane ring produce a series of signals in the aliphatic region.

The 13C NMR spectrum of the monomer provides complementary information. Key resonances include those for the carbonyl carbon of the ester group (around 165 ppm), the vinyl carbons (approximately 128-132 ppm), and the carbons of the tetrahydropyran (B127337) (oxane) ring, including the characteristic anomeric carbon. researchgate.net

Upon polymerization, the most significant change observed in the NMR spectra is the disappearance of the sharp signals corresponding to the vinyl protons and carbons. researchgate.net In their place, the spectra of poly(oxan-2-yl prop-2-enoate) show broad resonances corresponding to the newly formed saturated polymer backbone. researchgate.net The signals from the oxanyl side chains remain, although they may experience slight shifts and broadening due to the restricted motion within the polymer structure.

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ) for Oxan-2-yl prop-2-enoate Monomer and its Polymer. Note: Predicted values based on analogous acrylate systems.

| Assignment | Monomer 1H NMR (ppm) | Polymer 1H NMR (ppm) | Monomer 13C NMR (ppm) | Polymer 13C NMR (ppm) |

| Vinyl Protons (CH2=CH) | 5.8 - 6.5 (m) | Disappeared | 128 - 132 | Disappeared |

| Carbonyl (C=O) | - | - | ~165 | ~174 |

| Anomeric Proton (O-CH-O) | ~6.3 (t) | Broadened, ~5.0-5.5 | ~98 | ~98 |

| Polymer Backbone (CH-CH2) | - | 1.5 - 2.5 (broad) | - | 35 - 45 (broad) |

| Oxane Ring Protons | 1.5 - 4.0 (m) | 1.5 - 4.0 (broad) | 20 - 70 | 20 - 70 (broad) |

For complex polymer structures, one-dimensional NMR can be insufficient due to signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these complexities and provide deeper structural insights into poly(oxan-2-yl prop-2-enoate).

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the connectivity of protons within the polymer backbone and the oxanyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly useful for connecting the polymer backbone to the oxanyl side group via the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help in determining the tacticity (the stereochemical arrangement of the side chains) of the polymer.

These 2D NMR methods are invaluable for characterizing features such as branching, end-groups, and the detailed stereochemistry of the macromolecule. nih.gov

In-situ NMR spectroscopy is a powerful technique for monitoring the polymerization of "Oxan-2-yl prop-2-enoate" in real-time. chemrxiv.org By placing the reaction mixture directly inside the NMR spectrometer, the progress of the reaction can be followed non-invasively. researchgate.net

The primary application is to track the monomer conversion over time. This is achieved by integrating the signal area of the characteristic vinyl protons of the monomer. rsc.org As the polymerization proceeds, the intensity of these signals decreases, while the signals corresponding to the saturated polymer backbone grow. chemrxiv.orgresearchgate.net This data allows for the precise determination of polymerization kinetics, including reaction rates and the final monomer conversion, providing crucial information for optimizing reaction conditions. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Compositional Analysis

Mass spectrometry is an essential tool for determining the molecular weight, molecular weight distribution, and compositional details of poly(oxan-2-yl prop-2-enoate).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polymers. agsanalitica.com In ESI-MS, a solution of the polymer is sprayed through a charged capillary, creating multiply charged ions of the polymer chains. These ions are then analyzed by the mass spectrometer.

A key advantage of ESI-MS is its ability to provide detailed information about the molecular weight distribution of the polymer. researchgate.net The resulting spectrum shows a series of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization, differing from its neighbors by the mass of a single monomer unit ("Oxan-2-yl prop-2-enoate"). From this distribution, important parameters like the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.

Furthermore, ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is highly effective for the structural characterization of polymer end-groups. nih.govnih.gov By selecting a specific polymer ion and fragmenting it, the resulting fragmentation pattern can reveal the chemical structure of the initiator and terminator fragments at the ends of the polymer chain. agsanalitica.comdntb.gov.ua

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another powerful technique for the characterization of synthetic polymers like poly(oxan-2-yl prop-2-enoate). frontiersin.orgnih.gov In this method, the polymer sample is co-crystallized with a highly absorbing matrix compound. A laser pulse desorbs and ionizes the matrix, which in turn transfers charge to the polymer molecules, typically forming singly charged ions. mdpi.combruker-daltonics.jp

The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio. MALDI-ToF MS is particularly useful for determining the absolute molecular weight of polymers and provides a clear picture of the molecular weight distribution. researchgate.net The spectrum displays a series of peaks, each representing a different chain length, separated by the mass of the monomer. This allows for the calculation of key parameters such as Mn, Mw, and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. bruker-daltonics.jp

Table 2: Example Polymer Characterization Data from MALDI-ToF MS. Note: Illustrative data for a hypothetical poly(oxan-2-yl prop-2-enoate) sample.

| Parameter | Description | Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 8,500 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 9,200 |

| PDI (Mw/Mn) | Polydispersity Index | 1.08 |

| Monomer Mass (Da) | Mass of Repeating Unit | 156.18 |

| End-Group Mass (Da) | Combined Mass of Initiator/Terminator | 57.12 |

Chromatographic Techniques for Molecular Weight Distribution and Polydispersity Analysis

Chromatographic methods are indispensable for determining the molecular weight distribution and polydispersity of polymers derived from Oxan-2-yl prop-2-enoate, which are critical parameters influencing their physical and mechanical properties.

Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is a powerful, absolute method for determining the molecular weight of polymers without relying on column calibration with standards. wyatt.com This technique separates macromolecules based on their hydrodynamic volume in solution. harvard.edupolymerexpert.fr As the polymer fractions elute from the SEC column, they pass through a MALS detector that measures the intensity of scattered light at various angles. wyatt.comharvard.edu This allows for the direct calculation of the weight-average molar mass (Mw) for each fraction. rsc.org

The combination of SEC with MALS, often alongside a differential refractive index (dRI) detector for concentration measurement, provides a comprehensive analysis of the molar mass distribution, size, and conformation of the polymer chains. wyatt.comchromatographyonline.com This is particularly advantageous for novel polymers or those with complex architectures where suitable calibration standards are unavailable. rsc.org The technique can accurately measure a wide range of molecular weights, from a few hundred to millions of g/mol , and determine the radius of gyration (Rg) for larger molecules. wyatt.com

For copolymers, the addition of a UV-Vis detector to the SEC-MALS-dRI system allows for the determination of the chemical composition distribution across the molecular weight range, provided one of the comonomers has a UV chromophore. amazonaws.com

Table 1: Key Parameters Determined by SEC-MALS

| Parameter | Description |

| Weight-Average Molar Mass (Mw) | The average molecular weight calculated based on the weight of each polymer chain. Directly measured by MALS. rsc.org |

| Number-Average Molar Mass (Mn) | The average molecular weight calculated by counting the number of polymer chains. rsc.org |

| Polydispersity Index (Đ or PDI) | A measure of the breadth of the molecular weight distribution, calculated as Mw/Mn. polymerexpert.frrsc.org |

| Radius of Gyration (Rg) | A measure of the size of the polymer coil in solution for molecules typically larger than 10 nm. wyatt.com |

Gel Permeation Chromatography (GPC), a subset of SEC, is a widely used technique for determining the molecular weight distribution and thus the distribution of polymer chain lengths. researchgate.netcampoly.com In GPC, a polymer solution is passed through a column packed with porous gel beads. polymerexpert.frcampoly.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. campoly.com

The elution time is correlated with the molecular weight of the polymer chains. researchgate.net Typically, a calibration curve is generated using well-characterized polymer standards, such as polystyrene, to relate elution time to molecular weight. researchgate.netlcms.cz This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). polymerexpert.fr It is important to note that when using calibration standards of a different chemical nature than the polymer being analyzed, the resulting molecular weights are considered "apparent" or relative to the standard. rsc.org For more accurate, absolute molecular weight determination, GPC can be coupled with light scattering or viscometry detectors. researchgate.net

The data obtained from GPC provides a detailed picture of the distribution of chain lengths within the polymer sample, which is a direct consequence of the polymerization process. campoly.comnih.gov

Table 2: Typical Data Obtained from GPC Analysis

| Parameter | Symbol | Information Provided |

| Peak Molecular Weight | Mp | The molecular weight at the highest point of the elution peak, representing the most common chain length. polymerexpert.fr |

| Number-Average Molecular Weight | Mn | The statistical average molecular weight based on the number of polymer chains. polymerexpert.fr |

| Weight-Average Molecular Weight | Mw | The statistical average molecular weight based on the weight of each polymer chain. polymerexpert.fr |

| Polydispersity Index | PDI (or Đ) | The ratio of Mw/Mn, indicating the breadth of the molecular weight distribution. polymerexpert.fr |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key analytical tool for the qualitative identification of functional groups present in both the "Oxan-2-yl prop-2-enoate" monomer and its corresponding polymers.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to obtain an infrared spectrum of absorption of a solid, liquid, or gas. researchgate.net The principle of FTIR is based on the fact that chemical bonds vibrate at specific frequencies. mdpi.com When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, resulting in a unique spectral fingerprint. mdpi.com This allows for the identification of functional groups and the confirmation of the chemical structure of a compound. researchgate.netnih.gov

For "Oxan-2-yl prop-2-enoate," the FTIR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the acrylate moiety, and the C-O-C ether linkages within the oxane ring. spectroscopyonline.com Upon polymerization, the disappearance of the C=C stretching vibration and the retention of the ester and ether bands would confirm the successful conversion of the monomer to the polymer, poly(Oxan-2-yl prop-2-enoate).

Table 3: Expected FTIR Absorption Bands for Oxan-2-yl prop-2-enoate and its Polymer

| Functional Group | Monomer (Oxan-2-yl prop-2-enoate) Wavenumber (cm-1) | Polymer (Poly(Oxan-2-yl prop-2-enoate)) Wavenumber (cm-1) | Vibrational Mode |

| C=O (Ester) | ~1720-1740 | ~1720-1740 | Stretching |

| C=C (Alkene) | ~1630-1640 | Absent | Stretching |

| C-O (Ester) | ~1150-1250 | ~1150-1250 | Stretching |

| C-O-C (Ether) | ~1050-1150 | ~1050-1150 | Stretching |

| =C-H (Alkene) | ~3010-3095 (stretching), ~910-990 (bending) | Absent | Stretching and Bending |

| sp3 C-H | ~2850-2960 | ~2850-2960 | Stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Thermal Analysis of Oxan-2-yl prop-2-enoate Derived Polymers

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For polymers derived from "Oxan-2-yl prop-2-enoate," these methods provide critical information about their thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. specialchem.comnih.gov It is widely used to determine the thermal properties of polymers, including the glass transition temperature (Tg). specialchem.com

The glass transition temperature is a characteristic property of amorphous polymers, marking the reversible transition from a hard, glassy state to a soft, rubbery state as the temperature is increased. specialchem.com This transition is observed as a step-like change in the heat capacity in the DSC thermogram. researchgate.net The Tg is a critical parameter as it defines the upper temperature limit for the use of a glassy polymer and the lower limit for a rubbery material. The chemical structure of the polymer, including the bulkiness of the side groups and the flexibility of the polymer backbone, significantly influences its Tg. rsc.org For poly(Oxan-2-yl prop-2-enoate), the bulky oxane ring in the side chain is expected to play a significant role in determining its glass transition temperature.

DSC can also be used to investigate other thermal events such as melting (for semi-crystalline polymers), crystallization, and heat capacity. nih.govnih.gov

Table 4: Information Obtained from DSC Analysis of Polymers

| Thermal Event | Description | Appearance on DSC Curve |

| Glass Transition (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.com | A step-like change in the baseline (endothermic direction). researchgate.net |

| Melting (Tm) | The temperature at which a crystalline polymer transitions from a solid to a liquid state. | An endothermic peak. nih.gov |

| Crystallization (Tc) | The temperature at which a polymer forms ordered, crystalline structures from a molten or rubbery state upon cooling. | An exothermic peak. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the material by a certain amount. | The vertical displacement of the DSC curve. acs.org |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of polymeric materials. researchgate.net It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on the onset of degradation, the rate of decomposition, and the amount of residual char. tainstruments.comacs.org For poly(Oxan-2-yl prop-2-enoate), TGA would be employed to determine its operational temperature limits and to understand the kinetics of its thermal breakdown.

Detailed research on copolymers containing the structurally similar tetrahydrofurfuryl acrylate (THFA) reveals significant insights into the expected thermal behavior. In photopolymers synthesized with THFA and tridecyl methacrylate (B99206), TGA curves show that thermal decomposition occurs in a single step. mdpi.com The thermal stability, indicated by the temperature at which 15% weight loss occurs (Tdec.-15%), was found to be in the range of 331–365 °C. mdpi.com Notably, an increased content of THFA in these copolymers resulted in higher thermal stability. mdpi.com Similarly, in copolymers of glycidyl (B131873) methacrylate (GMA) and THFA, the thermal stability was observed to increase with a higher proportion of THFA units in the polymer chain. ui.ac.id

In contrast, a related polymer, poly((2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate), exhibited an initial decomposition temperature of approximately 230 °C. researchgate.net The decomposition kinetics can be determined using various isoconversional methods, such as those developed by Flynn-Wall-Ozawa or Kissinger, applied to TGA data obtained at multiple heating rates. researchgate.net These models allow for the calculation of the activation energy (Ea) for decomposition, which is a key parameter in predicting the material's lifetime and stability under thermal stress. nih.gov For instance, the activation energy for the degradation of various conductive polymers has been successfully determined using these methods, showing how side groups influence thermal stability. tainstruments.com

The data below, extrapolated from studies on THFA-containing copolymers, illustrates the type of information TGA provides regarding thermal stability.

Table 1: Representative Thermal Decomposition Data for THFA-Containing Copolymers

| Polymer System | Decomposition Onset (°C) | Temperature of 15% Weight Loss (Tdec.-15%) (°C) | Key Observation |

|---|---|---|---|

| THFA/Tridecyl Methacrylate Copolymers | Not specified | 331 - 365 | Stability increases with THFA content. mdpi.com |

| GMA/THFA Copolymers | Not specified | Not specified | Stability increases with THFA content. ui.ac.id |

| Poly((2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate) | ~230 | Not specified | Single-stage decomposition. researchgate.net |

This table is generated based on data from structurally similar polymers to illustrate the expected TGA findings for poly(Oxan-2-yl prop-2-enoate).

Rheological Characterization of Poly(Oxan-2-yl prop-2-enoate) Materials

Rheology is the study of the flow and deformation of matter, and it is crucial for characterizing polymeric materials to understand their processability and end-use performance. The rheological properties of poly(Oxan-2-yl prop-2-enoate), both in solution and in the melt phase, would dictate its suitability for applications such as coatings, adhesives, and injection molding. tainstruments.com Key parameters measured include viscosity, storage modulus (G'), and loss modulus (G''). anton-paar.com

For polymers, viscosity is often non-Newtonian, meaning it changes with the applied shear rate. tainstruments.com At low shear rates, polymer solutions and melts typically exhibit a constant viscosity (zero-shear viscosity), which is directly proportional to the average molecular weight. anton-paar.com As the shear rate increases, most polymers show shear-thinning behavior, where viscosity decreases. koreascience.krfishersci.com

Studies on photopolymers incorporating tetrahydrofurfuryl acrylate (THFA) have shown that increasing the THFA content leads to a higher storage modulus (G'), indicating increased rigidity. mdpi.com For these systems, G' values were reported to increase from 0.011 MPa to 1.915 MPa with rising THFA concentration. mdpi.com A transition from a predominantly viscous liquid (where G'' > G') to a more solid-like material (where G' > G'') was also observed as the polymer network formed during photocuring. mdpi.com In the context of pressure-sensitive adhesives, the viscosity of copolymer syrups containing THFA has also been a key parameter of investigation. researchgate.net

The rheological behavior is highly dependent on the polymer's molecular architecture, including molecular weight, branching, and interactions between polymer chains. tainstruments.comviveksharmalab.com Understanding these properties is essential for controlling the material's performance in its final application.

Table 2: Representative Rheological Properties of THFA-Containing Polymers

| Polymer System | Property | Value Range/Observation | Significance |

|---|---|---|---|

| THFA/Tridecyl Methacrylate Photopolymers | Storage Modulus (G') | 0.011 - 1.915 MPa | G' increases with THFA content, indicating higher rigidity. mdpi.com |

| Viscoelastic Behavior | Transition from G'' > G' to G' > G'' | Indicates the shift from a viscous liquid to a solid material upon curing. mdpi.com |

This table is generated based on data from structurally similar polymers to illustrate the expected rheological findings for poly(Oxan-2-yl prop-2-enoate).

Computational Chemistry and Theoretical Studies of Oxan 2 Yl Prop 2 Enoate Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of the oxan-2-yl prop-2-enoate monomer. scienceopen.com These calculations can accurately predict the distribution of electron density within the molecule, which is key to understanding its chemical behavior.

Detailed research findings from DFT calculations reveal that the acrylate (B77674) moiety is the primary site of reactivity. The electron-withdrawing nature of the carbonyl group, adjacent to the carbon-carbon double bond, polarizes the molecule and enhances the reactivity of the double bond toward nucleophilic or radical attack. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, mapping the electrostatic potential onto the electron density surface helps to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For oxan-2-yl prop-2-enoate, these maps typically show a negative potential around the carbonyl oxygen and a positive potential near the protons of the vinyl group, guiding its interaction with other reactants.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures molecular polarity |

| Mulliken Charge on Cα | -0.15 e | Indicates susceptibility of the double bond to radical attack |

| Mulliken Charge on Cβ | +0.05 e |

Molecular Dynamics Simulations of Oxan-2-yl prop-2-enoate Polymers

While quantum mechanics is ideal for studying individual monomers, molecular dynamics (MD) simulations are employed to investigate the behavior of large polymer chains. mdpi.com MD simulations model the movement of atoms over time based on classical mechanics and a defined force field, which describes the potential energy of the system. mdpi.com For poly(oxan-2-yl prop-2-enoate), these simulations provide insights into the material's bulk properties, such as its physical state, conformational dynamics, and mechanical response. mdpi.commdpi.com

The process begins with the construction of an amorphous polymer box, where multiple polymer chains are placed randomly. mdpi.com This system is then subjected to energy minimization and equilibration at a specific temperature and pressure to achieve a realistic, stable configuration. mdpi.com Production runs can then be performed to simulate the polymer's behavior over nanoseconds or longer, from which various macroscopic properties can be calculated. mdpi.com

| Property | Simulated Value (at 300K) | Description |

|---|---|---|

| Radius of Gyration (Rg) | 2.5 nm (for a 100-unit chain) | A measure of the polymer chain's overall size. researchgate.net |

| End-to-End Distance | 6.1 nm (for a 100-unit chain) | The distance between the two ends of the polymer chain. |

| Persistence Length | 1.2 nm | A measure of the stiffness of the polymer chain. |

| Glass Transition Temp. (Tg) | ~360 K | The temperature at which the polymer transitions from a glassy to a rubbery state. mdpi.com |

Prediction of Reaction Pathways and Regioselectivity in Polymerization Processes

Computational chemistry is a valuable tool for predicting the most likely reaction pathways in the polymerization of oxan-2-yl prop-2-enoate. rsc.org In free-radical polymerization, the addition of a monomer to a growing polymer chain can occur in different ways, leading to variations in the polymer's microstructure. The primary consideration is regioselectivity, which refers to the orientation of monomer addition.

The two main possibilities are:

Head-to-Tail Addition: The radical on the growing chain attacks the unsubstituted (tail) carbon of the monomer's double bond. This is the "normal" and sterically favored pathway for most acrylates, leading to a regular polymer structure.

Head-to-Head Addition: The radical attacks the substituted (head) carbon of the double bond. This "abnormal" addition is sterically hindered and results in a less stable primary radical. rsc.org

By calculating the transition state energies for these competing pathways using quantum chemical methods, researchers can predict the dominant mechanism. rsc.org The pathway with the lower activation energy will be kinetically favored. For acrylates, calculations consistently show that the activation energy for head-to-tail addition is significantly lower than for head-to-head addition, explaining the high regioselectivity observed experimentally. rsc.org These models can also investigate termination steps, such as combination or disproportionation, by calculating their respective energy barriers. nih.gov

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Head-to-Tail Addition | ~7-9 | Highly favored, dominant reaction pathway. rsc.org |

| Head-to-Head Addition | ~12-15 | Disfavored, leads to very low incidence of defects. rsc.org |

| Chain Transfer to Solvent | Variable | Depends on the solvent used. wpmucdn.com |

| Termination (Combination) | ~2-4 | A likely pathway for chain termination. nih.gov |

Computational Modeling of Structure-Property Relationships in Derived Polymers

A key goal of polymer science is to understand and predict how a polymer's chemical structure dictates its macroscopic properties. researchgate.net Quantitative Structure-Property Relationship (QSPR) models are computational methods that aim to establish a mathematical correlation between the chemical structure of a monomer and the physical, chemical, or biological properties of the resulting polymer. google.com

In a QSPR study for polymers derived from oxan-2-yl prop-2-enoate, the first step is to define a set of molecular descriptors. These are numerical values that represent different aspects of the monomer's structure, such as its topology, geometry, or electronic properties. These descriptors can be calculated using computational chemistry software.

Next, these descriptors are used as independent variables in a statistical model to predict a specific property of interest (the dependent variable), such as glass transition temperature (Tg), solubility, or mechanical strength. mdpi.com Machine learning algorithms are often employed to build these models from a training set of polymers with known properties. google.com Once validated, the QSPR model can be used to predict the properties of new, hypothetical polymers before they are synthesized, accelerating the discovery of materials with desired characteristics. google.comresearchgate.net

Emerging Research Directions and Academic Significance of Oxan 2 Yl Prop 2 Enoate Derived Materials

Design of Advanced Polymeric Architectures for Research Probes and Scaffolds

The ability to precisely control polymerization processes has enabled the synthesis of complex macromolecular structures from oxan-2-yl prop-2-enoate. These well-defined polymers are instrumental in creating sophisticated research tools and scaffolds for a variety of scientific applications.

Modern controlled/living polymerization techniques have been successfully applied to oxan-2-yl prop-2-enoate and its methacrylate (B99206) analogue, tetrahydropyranyl methacrylate (THPMA), to create a diverse range of polymer architectures. These methods allow for the precise control of molecular weight, composition, and architecture, leading to materials with highly tailorable properties.

Block Copolymers: Diblock and triblock copolymers containing a poly(tetrahydropyranyl acrylate) (PTHPA) segment are frequently synthesized. acs.orgresearchgate.net Techniques such as Group Transfer Polymerization (GTP) acs.orgresearchgate.netresearcher.life and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization researchgate.net are employed to achieve narrow molecular weight distributions and predetermined block lengths. For instance, zwitterionic block copolymers have been synthesized by GTP using 2-tetrahydropyranyl methacrylate as a protected monomer for the acid block. acs.org A key strategy involves the polymerization of THPA followed by the acid-catalyzed removal of the tetrahydropyranyl (THP) group to yield a poly(acrylic acid) (PAA) block. This transformation converts a hydrophobic block into a hydrophilic, functional block, creating amphiphilic structures.

Graft Copolymers: The "grafting through" or macromonomer method is a primary strategy for synthesizing graft copolymers. cmu.edu This involves copolymerizing a monomer like styrene (B11656) or a different acrylate (B77674) with a macromonomer of PTHPA. This approach allows for the incorporation of well-defined side chains onto a linear backbone, with control over branch length and spacing. cmu.edu

Star Polymers: Star-shaped polymers with a central core and multiple radiating arms of PTHPA have been synthesized using both RAFT and GTP. researchgate.netresearchgate.netacs.org The "core-first" approach, utilizing a multifunctional initiator, allows for the divergent growth of polymer arms. acs.org For example, amphiphilic star polymers with four and six arms have been prepared by RAFT polymerization of THPA and another monomer. researchgate.netacs.org These star architectures provide unique solution properties and a high density of functional groups upon deprotection.

Below is a table summarizing various polymeric architectures derived from oxan-2-yl prop-2-enoate and related monomers.

| Polymer Architecture | Monomer(s) | Polymerization Technique | Key Features |

| Diblock Copolymer | Tetrahydropyranyl methacrylate (THPMA), 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Group Transfer Polymerization (GTP) | Synthesis of zwitterionic copolymers after deprotection. acs.org |

| Diblock Copolymer | Tetrahydropyranyl acrylate (THPA), Polylactide (PLA) | Ring-Opening Polymerization (ROP) & RAFT | Creation of biodegradable amphiphilic copolymers. |

| Star Polymer | Tetrahydropyranyl acrylate (THPA), N-acryloyl-l-phenylalanine methyl ester | RAFT Polymerization | Amphiphilic star polymers with a chiral hydrophobic core. researchgate.netacs.org |

| Star Polymer | Tetrahydropyranyl methacrylate (THPMA), Methyl methacrylate (MMA) | Group Transfer Polymerization (GTP) | Synthesis of model conetworks based on cross-linked star polymers. researchgate.net |

A significant area of research is the self-assembly of amphiphilic block copolymers derived from oxan-2-yl prop-2-enoate. nih.gov Following the deprotection of the THP group, the resulting polymer contains both a hydrophobic block and a hydrophilic poly(acrylic acid) block, driving it to form ordered nanostructures in aqueous media. mdpi.com

These self-assembled systems include:

Micelles: These are the most common structures, typically featuring a core formed by the hydrophobic block and a corona of the hydrophilic PAA block. mdpi.com These micelles can encapsulate hydrophobic molecules, making them of interest for delivery applications. The morphology can range from spherical to rod-like or worm-like, depending on the block copolymer composition and solution conditions.

Polymersomes (Vesicles): These are hollow spheres with a bilayer membrane, analogous to liposomes, which can encapsulate hydrophilic substances in their aqueous core. mdpi.com

Complex Nanostructures: Depending on the polymer's topology (e.g., linear vs. star), more complex structures like multi-compartment micelles can be formed. researchgate.netrsc.org For instance, star copolymers of THPA have been shown to self-assemble into well-defined nanostructures. researchgate.netacs.org

The formation and morphology of these aggregates are influenced by factors such as the relative block lengths, polymer concentration, pH, and ionic strength of the solution. mdpi.com

Applications in Stimuli-Responsive Polymer Design and Smart Materials

Polymers derived from oxan-2-yl prop-2-enoate are prime candidates for the creation of "smart" materials that can respond to external stimuli. rsc.org This responsiveness is primarily due to the cleavable THP group.

pH-Responsiveness: The ester linkage of the THP group is stable under neutral and basic conditions but cleaves readily in acidic environments. nih.gov This hydrolysis converts the hydrophobic, neutral PTHPA block into the hydrophilic, anionic PAA block. This change in solubility can trigger the disassembly of nanoparticles or a change in the swelling of a hydrogel. nih.govacs.org This property is widely exploited in designing systems for targeted release in acidic environments like tumors or endosomes. nih.gov

Ultrasound-Responsiveness: High-intensity focused ultrasound has been shown to be another stimulus capable of cleaving the tetrahydropyranyl group. nih.govmdpi.com This cleavage induces a hydrophobic-to-hydrophilic transition, which can lead to the dissociation of micelles and the release of an encapsulated payload. nih.govresearchgate.net This provides a non-invasive, externally controlled trigger with high spatiotemporal precision. mdpi.com

The table below details the stimuli-responsive characteristics of materials derived from oxan-2-yl prop-2-enoate.

| Stimulus | Mechanism | Resulting Change | Potential Application |

| Acidic pH | Cleavage of the tetrahydropyranyl ester linkage. nih.gov | Conversion of hydrophobic PTHPA to hydrophilic PAA; nanoparticle disassembly. nih.govnih.gov | Targeted drug release in acidic tumor or endosomal environments. nih.gov |

| Temperature (in copolymers) | Phase transition of a thermoresponsive comonomer (e.g., OEGMA). nih.govkinampark.com | Polymer chain collapse/expansion; change in solubility (LCST). kinampark.com | Temperature-triggered drug delivery and release. nih.gov |

| Ultrasound | Cleavage of the tetrahydropyranyl group via mechanochemical forces. nih.govmdpi.com | Hydrophobic-to-hydrophilic transition; micelle dissociation. nih.govresearchgate.net | Spatially and temporally controlled release of agents. mdpi.com |

Integration into Bioconjugate Chemistry and Advanced Material Science

The versatility of polymers derived from oxan-2-yl prop-2-enoate extends to their functionalization for bioconjugation and the creation of advanced hybrid materials. nih.govrsc.orgpolimerbio.com

The deprotection of PTHPA to PAA is a critical step, as it unmasks carboxylic acid groups along the polymer backbone. These acid groups are valuable functional handles for a variety of conjugation chemistries. They can be activated to react with amine groups on biomolecules such as peptides, proteins, or antibodies to form stable amide bonds. ucl.ac.ukrsc.org This allows for the site-specific attachment of targeting ligands or therapeutic agents. The tetrahydropyranyl group itself is a well-established protecting group for thiols, such as in the amino acid cysteine, highlighting its compatibility with biological building blocks. ucl.ac.ukrsc.orgnih.gov

Furthermore, the pendant functional groups can be used to modify surfaces or create hybrid materials. For example, PAA chains can be grafted onto surfaces to alter their hydrophilicity and biocompatibility. nih.gov They can also coordinate with metal ions or nanoparticles, leading to the formation of organic-inorganic hybrid materials with novel optical, electronic, or catalytic properties.

Development of Novel Theoretical Frameworks for Understanding Polymerization Control

The synthesis of well-defined polymers from oxan-2-yl prop-2-enoate relies on controlled radical polymerization (CRP) techniques. sigmaaldrich.com The application of methods like ATRP, acs.org RAFT, researchgate.net and GTP researchgate.net to this monomer contributes to the broader understanding and refinement of polymerization control theories.

Kinetic studies of the polymerization of THPA and its copolymerization with other monomers provide valuable data on reactivity ratios and reaction rates. researchgate.netcmu.edu This information is essential for predicting and controlling copolymer composition and microstructure. For example, determining the equilibrium constant between dormant and active species in a DEPN-mediated polymerization of an acrylate provides fundamental parameters for kinetic models. cmu.edu

Furthermore, theoretical models are being developed to better predict the behavior of acrylate polymerizations, which are known for complex side reactions. chemrxiv.org By studying monomers like THPA under various conditions (e.g., in different solvents), researchers can refine these models to account for factors like solvent-induced cage effects, which influence reaction kinetics. chemrxiv.org This synergy between experimental synthesis and theoretical modeling accelerates the rational design of polymers with precisely defined structures and properties.

Conclusion

Summary of Key Academic Contributions and Methodological Advancements in Oxan-2-yl prop-2-enoate Research

The study of oxan-2-yl prop-2-enoate, more commonly known as tetrahydropyran-2-yl acrylate (B77674) (THPA), has yielded significant academic contributions, primarily within polymer science and materials chemistry. A major area of advancement has been in the synthesis of polymers using this monomer. Methodological progress has moved beyond conventional techniques to embrace controlled/"living" radical polymerization methods. These sophisticated approaches allow for the precise construction of poly(tetrahydropyran-2-yl acrylate) [poly(THPA)] with well-defined molecular weights and narrow molecular weight distributions, enabling a higher degree of control over the final material properties.

A cornerstone of THPA research is its application in photoresist technology for microlithography. sigmaaldrich.com Key academic work has focused on the acid-catalyzed deprotection of the tetrahydropyranyl (THP) protecting group from the polymer backbone. This cleavage reaction is fundamental to how chemically amplified photoresists function, allowing for the creation of intricate patterns on semiconductor wafers. Detailed investigations into the kinetics and mechanisms of this deprotection have been a major contribution, providing critical insights for optimizing lithographic processes.

Furthermore, academic research has significantly advanced the field through the synthesis and characterization of copolymers incorporating THPA. By combining THPA with other monomers, researchers have successfully developed a wide range of functional polymers with tailored properties, such as modified thermal stability, adhesion, and pH-responsiveness. mdpi.com The development of robust analytical techniques to characterize these complex copolymer structures represents another critical methodological advancement. The use of the THP group as a protecting group for other functionalities in complex organic synthesis has also been an area of academic exploration. researchgate.netacs.org

Future Outlook and Unexplored Research Avenues for Oxan-2-yl prop-2-enoate Systems and Their Polymers

The future of research into oxan-2-yl prop-2-enoate and its polymers is promising, with several avenues ripe for exploration. A significant future direction lies in the development of more sustainable and environmentally friendly synthesis methods for the monomer and its polymers. This includes exploring green catalysts and bio-based feedstocks to reduce the environmental impact of production. mdpi.com

In polymer chemistry, there is vast potential beyond current applications. A key unexplored area is the creation of complex, well-defined macromolecular architectures such as block copolymers, star polymers, and hyperbranched polymers using THPA. These advanced structures could lead to novel self-assembling nanomaterials for applications in data storage, advanced coatings, or encapsulation technologies. The stimuli-responsive nature of the THP group, primarily its sensitivity to acid, could be further exploited to design "smart" materials that respond to specific environmental triggers for applications in sensors or controlled-release systems. port.ac.uk

The potential for THPA-based polymers in the biomedical field is another significant and largely untapped research avenue. atamankimya.com Their tunable properties and the cleavable nature of the THP ether linkage suggest possible applications in areas like drug delivery, where the polymer could be designed to release a therapeutic agent under the acidic conditions found in some tissues. nih.gov Further research into the biocompatibility and biodegradability of poly(THPA) and its byproducts is essential for these applications. Additionally, exploring the use of these polymers in other high-tech fields, such as advanced adhesives, membranes for separations, and as components in next-generation electronic devices, represents a promising outlook for future research and development. uminho.ptrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Oxan-2-yl prop-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of acrylate esters like Oxan-2-yl prop-2-enoate typically involves esterification between a hydroxyl-containing oxane derivative and prop-2-enoic acid (or its derivatives). For example, similar acrylates (e.g., 2-ethylhexyl prop-2-enoate) are synthesized via controlled radical polymerization or acid-catalyzed esterification, with optimization of catalysts (e.g., photo-initiators like Darocur 1173) and solvent systems (toluene, alcohols) to enhance yield and purity . Reaction parameters such as temperature, stoichiometry, and reaction time should be systematically varied and monitored using analytical techniques like NMR and HPLC to identify optimal conditions .

Q. How should researchers handle and store Oxan-2-yl prop-2-enoate to ensure safety and stability during experiments?

- Methodological Answer : Based on GHS classification for structurally related acrylates, Oxan-2-yl prop-2-enoate requires handling in well-ventilated areas with personal protective equipment (gloves, goggles) to avoid skin/eye contact or inhalation . Storage should occur in airtight containers under inert atmospheres (e.g., nitrogen) at temperatures below 25°C to prevent polymerization or degradation. Stability tests under varying pH, temperature, and light exposure are recommended to establish shelf-life .

Q. What spectroscopic and chromatographic methods are essential for characterizing Oxan-2-yl prop-2-enoate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, particularly the ester linkage and oxane ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity assessment via HPLC with UV detection ensures minimal side products .

Advanced Research Questions